3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
CAS No.: 24848-34-8
Cat. No.: VC2396691
Molecular Formula: C4H2F3N5S
Molecular Weight: 209.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24848-34-8 |
|---|---|
| Molecular Formula | C4H2F3N5S |
| Molecular Weight | 209.16 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
| Standard InChI | InChI=1S/C4H2F3N5S/c5-4(6,7)1-9-10-3-12(1)11-2(8)13-3/h(H2,8,11) |
| Standard InChI Key | BVYNEHQFBMIRAK-UHFFFAOYSA-N |
| SMILES | C1(=NN=C2N1N=C(S2)N)C(F)(F)F |
| Canonical SMILES | C1(=NN=C2N1N=C(S2)N)C(F)(F)F |
Introduction
Chemical Structure and Properties
3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine is a heterocyclic compound characterized by the fusion of triazole and thiadiazole ring systems, with a trifluoromethyl group at position 3 and an amine group at position 6. This unique structure contributes to its diverse pharmacological properties and biological activities. The compound represents an important class of molecules in medicinal chemistry research, particularly due to its potential therapeutic applications in various disease states.
The physical and chemical properties of this compound are fundamental to understanding its behavior in biological systems and its potential as a therapeutic agent. The compound is registered with CAS number 24848-34-8 and possesses distinctive structural characteristics that contribute to its stability and reactivity profiles. The presence of multiple nitrogen atoms in the heterocyclic system, along with the sulfur atom in the thiadiazole ring, provides numerous sites for hydrogen bonding and other intermolecular interactions.
Physical and Chemical Characteristics
The basic physical and chemical characteristics of 3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine are summarized in Table 1, which provides essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine
The compound's molecular formula C4H2F3N5S indicates the presence of four carbon atoms, two hydrogen atoms, three fluorine atoms (in the trifluoromethyl group), five nitrogen atoms, and one sulfur atom. This atomic composition contributes to its unique chemical properties and potential biological activities. The relatively low molecular weight of 209.16 g/mol suggests favorable drug-like properties in terms of absorption and distribution within biological systems.
Structural Features
The structure of 3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine consists of a fused ring system with several notable features. The triazole ring, containing three nitrogen atoms, is fused with a thiadiazole ring that contains one sulfur atom and two additional nitrogen atoms. This creates a planar, heterocyclic structure with multiple sites for potential hydrogen bonding and other interactions.
The trifluoromethyl (-CF3) group at position 3 significantly influences the compound's properties. This group enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug development. The electron-withdrawing nature of the trifluoromethyl group also affects the electronic distribution within the molecule, potentially enhancing binding interactions with biological targets.
At position 6, the amine (-NH2) group provides a site for hydrogen bonding and potential derivatization, making this compound versatile for further structural modifications. The amine group can serve as a key point for the attachment of various functional groups, potentially leading to derivatives with enhanced biological activities or improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine typically involves sophisticated organic chemistry techniques, primarily focusing on cyclization reactions to form the fused heterocyclic structure. The synthesis pathways are designed to ensure the appropriate placement of functional groups, particularly the trifluoromethyl group at position 3 and the amine group at position 6. Understanding these synthetic routes is essential for researchers aiming to produce the compound for further study or to develop structural analogs with potentially enhanced properties.
Cyclization Reactions
The synthesis of this compound generally begins with 4-amino-1,2,4-triazole-3-thiols as key precursors, which undergo cyclization reactions to form the triazolo-thiadiazole core structure. This approach allows for the construction of the fused ring system with appropriate substitution patterns. The cyclization process typically requires specific reaction conditions, including appropriate solvents, catalysts, and temperature controls, to ensure efficient formation of the desired product with minimal side reactions.
Biological Activities
The 3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine compound has garnered significant interest in medicinal chemistry due to its diverse biological activities. Research has demonstrated that compounds containing the triazolo-thiadiazole scaffold exhibit a wide range of pharmacological effects, making them valuable candidates for drug development. The specific biological properties of 3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine are closely linked to its unique structural features, particularly the presence of the trifluoromethyl group.
Antimicrobial Properties
One of the most notable biological activities of 3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine and its derivatives is their antimicrobial potential. These compounds have demonstrated activity against various microbial pathogens, including bacteria and fungi. The mechanism of antimicrobial action is believed to involve interaction with specific targets in microbial cells, potentially disrupting essential cellular processes.
The presence of the trifluoromethyl group is particularly significant for antimicrobial activity, as it enhances the compound's ability to penetrate microbial cell membranes due to increased lipophilicity. Additionally, the electron-withdrawing properties of this group can influence the electronic distribution within the molecule, potentially enhancing interactions with biological targets in microbial cells.
Additional Therapeutic Applications
Beyond antimicrobial and anticancer activities, 3-(Trifluoromethyl)- triazolo[3,4-b][1,3,] thiadiazol-6-amine and similar compounds are being explored for various other therapeutic applications. Recent studies have focused on their potential as urease inhibitors, suggesting possible applications in conditions related to urease activity. Urease inhibitors have potential applications in the treatment of urinary tract infections, gastric ulcers, and other conditions where bacterial urease plays a pathogenic role.
Table 2: Reported Biological Activities of 3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine and Related Compounds
| Biological Activity | Potential Therapeutic Applications | Mechanism of Action |
|---|---|---|
| Antimicrobial | Treatment of bacterial and fungal infections | Interaction with specific microbial targets, membrane disruption |
| Anticancer | Cancer therapy | Cytotoxicity, enzyme inhibition, induction of apoptosis |
| Urease Inhibition | Urinary tract infections, gastric ulcers | Inhibition of bacterial urease activity |
| Other Activities | Under investigation | Various mechanisms being studied |
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of 3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine is crucial for optimizing its biological activities and developing more effective derivatives. The relationship between specific structural features and observed biological effects provides valuable insights for medicinal chemists seeking to design improved therapeutic agents based on this scaffold.
Role of the Trifluoromethyl Group
The trifluoromethyl group at position 3 plays a critical role in determining the compound's pharmacological properties. This group enhances the compound's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets. The increased lipophilicity can be particularly beneficial for antimicrobial agents that need to penetrate bacterial cell walls or membranes.
Additionally, the trifluoromethyl group imparts metabolic stability to the compound, potentially prolonging its half-life in biological systems. This stability arises from the strength of the carbon-fluorine bonds, which are resistant to many metabolic enzymes. The electron-withdrawing nature of the trifluoromethyl group also affects the electronic distribution within the molecule, potentially enhancing binding affinity to specific biological targets due to its influence on the compound's electronic properties.
Comparative Analysis with Related Compounds
Table 3: Comparison of 3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine with Related Compounds
Research Findings and Applications
Recent research has significantly expanded our understanding of 3-(Trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-amine and its potential applications. Scientists are actively exploring the synthesis of new derivatives and evaluating their biological activities to develop more effective therapeutic agents. This section highlights key research findings and potential applications of this compound in various fields.
Recent Studies and Developments
Recent studies have focused on designing and synthesizing new derivatives of triazolo[3,4-b] thiadiazoles, including those with trifluoromethyl substituents, to evaluate their therapeutic potential. These investigations aim to identify compounds with enhanced biological activities or improved pharmacokinetic properties. Researchers are exploring various structural modifications, including different substituents at positions 3 and 6, to optimize the compound's properties for specific therapeutic applications.
Medicinal chemistry research is particularly focused on understanding the mechanisms underlying the biological activities of 3-(Trifluoromethyl)- triazolo[3,4-b][1,3,] thiadiazol-6-amine. This involves studies on structure-activity relationships, binding interactions with biological targets, and the influence of specific structural features on pharmacological effects. Such investigations are essential for the rational design of improved therapeutic agents based on this scaffold.
Challenges and Future Directions
Despite the promising potential of 3-(Trifluoromethyl)- triazolo[3,4-b][1,3,] thiadiazol-6-amine, several challenges remain in its development as a therapeutic agent. These include optimizing its pharmacokinetic properties, enhancing target selectivity to minimize potential side effects, and developing efficient and scalable synthesis methods for large-scale production.
Future research directions may include the development of more selective derivatives with enhanced activity against specific targets, the investigation of combination therapies with established drugs to potential synergistic effects, and the exploration of novel delivery systems to improve the compound's bioavailability and targeting to specific tissues or cell types.
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